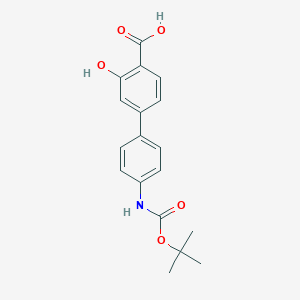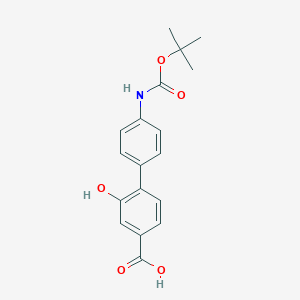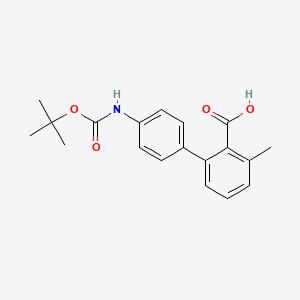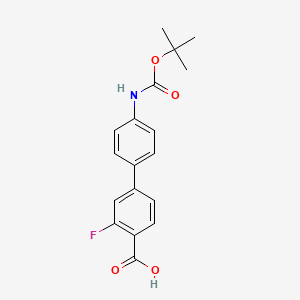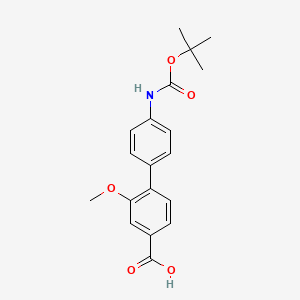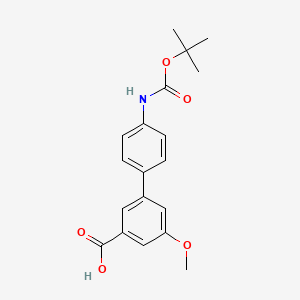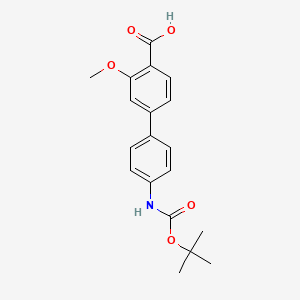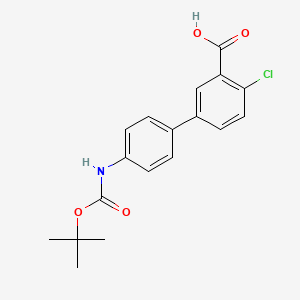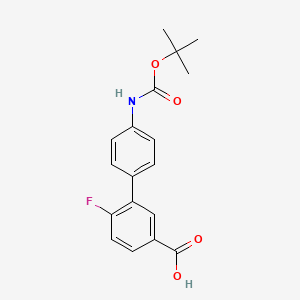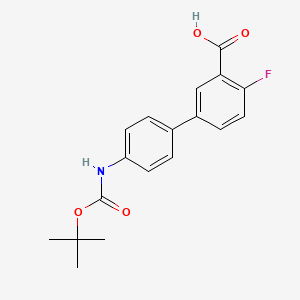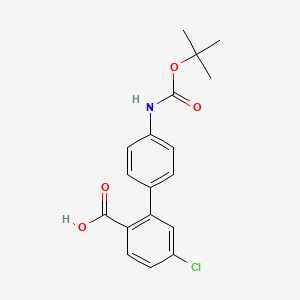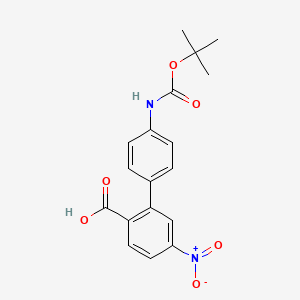
4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a tert-butoxycarbonyl (BOC) protected amino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid typically involves a multi-step process:
Nitration: The starting material, 4-aminobenzoic acid, undergoes nitration to introduce the nitro group at the 2-position.
Protection: The amino group is then protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The BOC-protected amino group can undergo nucleophilic substitution reactions, where the BOC group is removed under acidic conditions to reveal the free amino group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the phenyl ring can be functionalized with various substituents.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, or sodium borohydride.
Acidic Conditions: Trifluoroacetic acid or hydrochloric acid for deprotection of the BOC group.
Coupling Reagents: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Functionalized Phenyl Rings: Coupling reactions introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Bioconjugation: The amino group can be used for conjugation with biomolecules, making it useful in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid depends on its chemical transformations:
Reduction: The nitro group is reduced to an amino group, which can participate in hydrogen bonding and other interactions.
Deprotection: Removal of the BOC group reveals the free amino group, which can engage in further chemical reactions.
Coupling Reactions: The phenyl ring can be functionalized to introduce new chemical entities, altering the compound’s properties and interactions.
Comparison with Similar Compounds
4-Aminobenzoic Acid: Lacks the nitro group and BOC protection, making it less versatile in certain synthetic applications.
2-Nitrobenzoic Acid: Lacks the BOC-protected amino group, limiting its use in bioconjugation and medicinal chemistry.
4-(4-BOC-Aminophenyl)boronic Acid: Similar in structure but contains a boronic acid group instead of a nitro group, offering different reactivity and applications.
Uniqueness: 4-(4-BOC-Aminophenyl)-2-nitrobenzoic acid is unique due to the combination of a nitro group and a BOC-protected amino group on the same molecule, providing a versatile platform for various chemical transformations and applications in research.
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-13-7-4-11(5-8-13)12-6-9-14(16(21)22)15(10-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKWATNLASHOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
